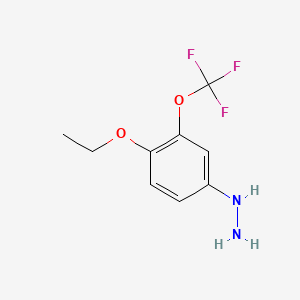

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC20545751

Molecular Formula: C9H11F3N2O2

Molecular Weight: 236.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2O2 |

|---|---|

| Molecular Weight | 236.19 g/mol |

| IUPAC Name | [4-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine |

| Standard InChI | InChI=1S/C9H11F3N2O2/c1-2-15-7-4-3-6(14-13)5-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

| Standard InChI Key | LNORRNZNZMBRJP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)NN)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine (IUPAC name: [4-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine) features a phenyl ring with two distinct substituents: an ethoxy group (-OCH₂CH₃) at the para position and a trifluoromethoxy group (-OCF₃) at the meta position (Table 1). The hydrazine (-NH-NH₂) moiety is attached to the aromatic ring, introducing nucleophilic and redox-active characteristics.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₂ |

| Molecular Weight | 236.19 g/mol |

| Canonical SMILES | CCOC1=C(C=C(C=C1)NN)OC(F)(F)F |

| InChI Key | LNORRNZNZMBRJP-UHFFFAOYSA-N |

| PubChem CID | 166641650 |

Electronic and Steric Effects

The trifluoromethoxy group is a strong electron-withdrawing substituent due to the inductive effect of fluorine atoms, which polarizes the aromatic ring and enhances electrophilicity at reactive sites. Conversely, the ethoxy group exerts a moderate electron-donating resonance effect, creating localized electronic asymmetry. This combination influences the compound’s solubility, with the trifluoromethoxy group increasing lipophilicity while the ethoxy group may improve solubility in polar aprotic solvents.

Synthesis and Reaction Pathways

Reaction Mechanisms

The electron-withdrawing trifluoromethoxy group activates the ring toward electrophilic substitution, while the hydrazine group participates in condensation reactions. Potential reactivity includes:

-

Diazo Coupling: Formation of azo dyes with electron-rich aromatic partners.

-

Oxidation: Conversion to aryl diazenium or radical species under oxidative conditions.

-

Nucleophilic Attack: Reactivity with carbonyl compounds to form hydrazones.

Biological and Industrial Applications

Agrochemical Relevance

Hydrazine derivatives are explored as herbicidal agents due to their ability to disrupt photosynthetic electron transport . While direct evidence for 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is limited, structurally related compounds exhibit inhibitory effects on photosystem II (PSII) by interfering with Z- /D- intermediates on the donor side . Such activity suggests potential utility in weed management, though further validation is required.

Research Findings and Comparative Analysis

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation:

-

¹H NMR: Signals for the hydrazine protons (δ 3.5–5.0 ppm), ethoxy methylene (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂), and aromatic protons (δ 6.8–7.5 ppm).

-

¹⁹F NMR: A singlet near δ -58 ppm for the trifluoromethoxy group .

Comparative Bioactivity

When compared to non-fluorinated aryl hydrazines, this compound’s trifluoromethoxy group confers:

-

Enhanced Lipophilicity: LogP values ~2.5–3.0, favoring membrane permeability.

-

Metabolic Stability: Resistance to oxidative degradation due to C-F bond strength.

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and scalable synthesis routes. Future research should prioritize:

-

Target Identification: High-throughput screening against disease-relevant protein libraries.

-

Derivatization: Synthesis of acylated or alkylated hydrazine variants to modulate bioavailability.

-

Eco-Toxicological Profiling: Assessing environmental impact for agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume